molecular formula C10H17NO7 B1378538 (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate CAS No. 1187927-13-4

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

Cat. No.: B1378538
CAS No.: 1187927-13-4
M. Wt: 263.24 g/mol
InChI Key: NMDJSINYHRDMSN-OGFXRTJISA-N
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Description

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of protecting group strategies followed by deprotection.

    Esterification: The acetic acid moiety is esterified using methanol and acid catalysts to form the methyl ester.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate would involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

    Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme mechanisms.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tetrahydropyran ring and amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate: The enantiomer of the compound, which may have different biological activities.

    Amino acids with similar side chains: Compounds like proline or pipecolic acid, which also contain cyclic structures.

    Other ester derivatives: Compounds with similar ester functionalities but different cyclic or acyclic structures.

Uniqueness

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is unique due to its specific combination of a chiral center, a tetrahydropyran ring, and an ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(oxan-4-yl)acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJSINYHRDMSN-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCOCC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-13-4
Record name 2H-Pyran-4-acetic acid, α-aminotetrahydro-, methyl ester, (αR)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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